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Compound of Interest

Compound Name: Methyl N-methylanthranilate

Cat. No.: B146674

A Comparative Guide to the Synthesis of Methyl
N-methylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Methyl N-methylanthranilate is a key aromatic compound with applications ranging from
fragrances and flavorings to the synthesis of pharmaceuticals. The selection of an appropriate
synthetic route is crucial for achieving desired yield, purity, and cost-effectiveness. This guide
provides a side-by-side comparison of common methods for the synthesis of Methyl N-
methylanthranilate, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes
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Synthesis Route Overviews and Diagrams

This section details the primary chemical pathways for synthesizing Methyl N-
methylanthranilate.

Reductive Alkylation of Methyl Anthranilate

This is one of the most efficient and high-yielding methods. It involves the reaction of methyl
anthranilate with formaldehyde in the presence of a reducing agent, typically hydrogen gas and
a metal catalyst. An acidic catalyst is often employed to facilitate the reaction and prevent the
formation of byproducts.[1]
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Caption: Reductive alkylation pathway for Methyl N-methylanthranilate synthesis.

Direct Methylation with Dimethyl Sulfate

This classical method involves the direct N-methylation of methyl anthranilate using a
methylating agent like dimethyl sulfate in the presence of a base.[2][3] While it avoids the need
for high-pressure equipment, controlling the degree of methylation to prevent the formation of
the N,N-dimethylated byproduct can be challenging.

Base (e.g., Na2CO3)

v

Methyl Anthranilate

Dimethyl Sulfate

Me

thylation

Methyl N-methylanthranilate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b146674?utm_src=pdf-body-img
https://www.benchchem.com/product/b146674?utm_src=pdf-body
https://patents.google.com/patent/US7368592B1/en
https://patents.google.com/patent/GB2236318A/en
https://www.benchchem.com/product/b146674?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Direct methylation of Methyl Anthranilate using Dimethyl Sulfate.

Eschweiler-Clarke Reaction

A specific type of reductive amination, the Eschweiler-Clarke reaction uses a mixture of
formaldehyde and formic acid to methylate a primary or secondary amine.[4] This method is
known for its ability to produce tertiary amines without the formation of quaternary ammonium
salts.
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Caption: Eschweiler-Clarke synthesis of Methyl N-methylanthranilate.

Experimental Protocols
Reductive Alkylation

Materials:
e Methyl anthranilate (2.0 mol, 302 g)
o Ethyl acetate (700 mL)

e K-10 powder (30 g)
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5% Palladium on carbon catalyst (30 g)

37% aqueous formaldehyde solution (2.12 mol, 160 mL)

Saturated NaHCOs solution

Saturated NaCl solution

Procedure:

In a 2 L Parr pressure reactor, a mixture of methyl anthranilate (302 g), ethyl acetate (700
mL), K-10 powder (30 g), and 5% palladium on carbon catalyst (30 g) is prepared.

The mixture is cooled to 5°C, and a 37% aqueous formaldehyde solution (160 mL) is added.
The reactor is sealed and pressurized with hydrogen to an initial pressure of 50 psig.

The mixture is hydrogenated at room temperature with continuous stirring for approximately
6-7 hours, or until hydrogen uptake ceases.

The reaction mixture is then filtered to remove the catalyst and K-10 powder.

The filtrate is washed twice with 100 mL of saturated NaHCOs solution to neutralize any
remaining acid.

The organic layer is separated and washed with 100 mL of saturated NaCl solution.
The organic layer is dried, and the solvent is evaporated under reduced pressure.

The resulting residue is distilled to yield pure Methyl N-methylanthranilate.[1]

Direct Methylation with Dimethyl Sulfate

Materials:

o Methyl anthranilate (0.5 mol, 75.6 g)

e Methanol (300 cm?3)
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Water (70 ml)

Sodium carbonate (0.42 mol, 45 g)

Dimethyl sulfate (0.75 mol, 94.6 g)

Benzene

Procedure:

Methyl anthranilate (75.6 g) is dissolved in a mixture of methanol (300 cm3) and water (70
ml).

Sodium carbonate (45 g) is added to the solution.

The reaction mixture is heated to reflux with stirring.

Dimethyl sulfate (94.6 g) is added dropwise over 1 hour while maintaining reflux.
After the addition is complete, the mixture is stirred at reflux for an additional hour.
The mixture is cooled, and 200 ml of benzene is added.

The mixture is then cooled to 0°C.

The organic layer is separated, and the aqueous layer is extracted with benzene.

The combined organic extracts are washed, dried, and the solvent is removed by distillation
to yield the crude product, which can be further purified by vacuum distillation.[5]

Eschweiler-Clarke Reaction (General Protocol)

Materials:

Methyl anthranilate

Formaldehyde (37% aqueous solution)

Formic acid
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Procedure:

To the secondary amine (in this case, methyl anthranilate), an excess of formic acid and
formaldehyde is added.

e The mixture is heated, typically near boiling (around 80-100°C), for several hours.
 After cooling, the reaction mixture is made basic and extracted with an organic solvent.

e The organic layer is washed, dried, and the solvent is evaporated to give the crude product,
which can be purified by distillation.

Note: Specific quantitative data for the Eschweiler-Clarke synthesis of Methyl N-
methylanthranilate is not readily available in the cited literature. The provided protocol is a
general representation of the reaction.

Esterification of N-methylanthranilic acid (General
Protocol)

Materials:

» N-methylanthranilic acid

e Methanol

o Concentrated sulfuric acid (catalytic amount)

Procedure:

» N-methylanthranilic acid is dissolved in an excess of methanol.

« A catalytic amount of concentrated sulfuric acid is carefully added.
e The mixture is heated to reflux for several hours.

 After cooling, the excess methanol is removed under reduced pressure.
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e The residue is dissolved in an organic solvent and washed with a basic solution (e.g.,
sodium bicarbonate) to remove unreacted acid and the catalyst.

» The organic layer is then washed with water, dried, and the solvent is evaporated to yield
Methyl N-methylanthranilate.

Note: This is a general procedure for Fischer esterification. Specific experimental data for this
particular reaction was not found in the search results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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